(R)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid
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Overview
Description
(R)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid is a synthetic organic compound characterized by its complex molecular structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group attached to an amino acid backbone. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The compound is then subjected to various chemical reactions to introduce the methoxy group and complete the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using automated peptide synthesizers to ensure precision and efficiency. The process requires stringent control of reaction conditions, including temperature, pH, and reaction time, to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under controlled conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound is used as a building block for the construction of more complex molecules, including pharmaceuticals and biologically active compounds.
Biology: It serves as a tool in studying protein interactions and enzyme activities, providing insights into biological processes.
Medicine: The compound is utilized in the development of new drugs and therapeutic agents, particularly in the field of peptide-based therapies.
Industry: Its applications extend to the manufacturing of specialty chemicals and materials, where its unique properties are leveraged for various industrial processes.
Mechanism of Action
The mechanism by which (R)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The Fmoc group, in particular, plays a crucial role in protecting the amino group during synthesis and in facilitating subsequent reactions. The methoxy group enhances the compound's solubility and reactivity, making it suitable for various applications.
Comparison with Similar Compounds
Fmoc-Glycine: Similar in structure but lacks the methoxy group.
Fmoc-Phenylalanine: Contains a phenyl group instead of a methoxy group.
Fmoc-Lysine: Includes an additional amino group.
Uniqueness: (R)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid stands out due to its unique combination of the Fmoc group and the methoxy group, which provides distinct chemical properties and reactivity compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-29-16-8-6-7-15(13-16)22(23(26)27)25-24(28)30-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27)/t22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSIJILABHCANV-JOCHJYFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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